N'-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes dibromo, hydroxy, methoxy, phenyl, and pyrrolidinecarbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N’~3~-[(Z)-1-(2,3-DICHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
- N’~3~-[(Z)-1-(2,3-DIFLUORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE
Uniqueness
The uniqueness of N’~3~-[(Z)-1-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE lies in its dibromo groups, which confer distinct chemical properties and reactivity compared to its dichloro and difluoro analogs
Properties
Molecular Formula |
C19H17Br2N3O4 |
---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17Br2N3O4/c1-28-13-7-11(15(20)16(21)17(13)25)8-23-24-19(27)14-12(9-22-18(14)26)10-5-3-2-4-6-10/h2-8,12,14,25H,9H2,1H3,(H,22,26)(H,24,27)/b23-8- |
InChI Key |
PMNOIWKFIWWIDF-NYAPKIOYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC(=O)C2C(CNC2=O)C3=CC=CC=C3)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC(=O)C2C(CNC2=O)C3=CC=CC=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.